6-Isopropoxy-5-methyl-1H-indazole
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Overview
Description
6-Isopropoxy-5-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropoxy-5-methyl-1H-indazole typically involves the formation of the indazole core followed by the introduction of the isopropoxy and methyl groups. One common method involves the cyclization of appropriate precursors under catalytic conditions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N–N bond in the presence of oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as transition metal-catalyzed reactions, which offer good yields and minimal byproducts. The use of solvent-free conditions and environmentally benign reagents is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Isopropoxy-5-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The indazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
6-Isopropoxy-5-methyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Isopropoxy-5-methyl-1H-indazole involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Indazole: The parent compound with a similar core structure.
5-Methyl-1H-indazole: Lacks the isopropoxy group but shares the methyl substitution.
6-Isopropoxy-1H-indazole: Similar structure but without the methyl group.
Uniqueness: 6-Isopropoxy-5-methyl-1H-indazole is unique due to the presence of both the isopropoxy and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other indazole derivatives and can lead to unique properties and applications .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-methyl-6-propan-2-yloxy-1H-indazole |
InChI |
InChI=1S/C11H14N2O/c1-7(2)14-11-5-10-9(4-8(11)3)6-12-13-10/h4-7H,1-3H3,(H,12,13) |
InChI Key |
FFBYEWCBJYHTER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC(C)C)NN=C2 |
Origin of Product |
United States |
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